2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline
Description
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is a substituted aniline derivative characterized by two chlorine atoms at the 2- and 6-positions of the benzene ring and a pyrrolidinylmethyl group at the 4-position. The pyrrolidine moiety introduces basicity and conformational flexibility, while the chlorine substituents enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-5-8(6-10(13)11(9)14)7-15-3-1-2-4-15/h5-6H,1-4,7,14H2 |
InChI Key |
PNTAKCZZUIFKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 2,6-dichloroaniline with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline typically involves halogenation and ammoniation reactions. The compound's molecular formula is C11H13Cl2N, with a molecular weight of approximately 232.14 g/mol. Its structure features a dichlorobenzene ring substituted with a pyrrolidinylmethyl group, which is crucial for its biological activity.
Pharmaceutical Applications
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline serves as a precursor in the development of various pharmaceutical agents. Its derivatives have been studied for their potential in treating conditions such as cancer and infections caused by parasitic organisms.
Case Study: Anticancer Activity
Research indicates that compounds derived from 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline exhibit significant anticancer properties. For instance, one study demonstrated that these derivatives could inhibit the proliferation of melanoma cells through modulation of key signaling pathways, suggesting potential therapeutic applications in oncology .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline | 5.2 | Inhibition of cell proliferation |
| Derivative A | 3.8 | Apoptosis induction |
| Derivative B | 2.1 | Inhibition of angiogenesis |
Agricultural Applications
The compound is also utilized in the synthesis of agrochemicals, particularly as an intermediate in the production of insecticides and herbicides. Its chlorinated structure enhances its effectiveness against pests.
Case Study: Insecticidal Properties
Research has shown that derivatives of 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline can be transformed into pyrazole-type insecticides, which are effective against a range of agricultural pests. One notable example is the synthesis of Fipronil, a widely used insecticide that targets specific neurotransmitter receptors in insects .
Table 2: Insecticidal Efficacy
| Insecticide Derived from 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline | Target Pest | Efficacy (%) |
|---|---|---|
| Fipronil | Cockroaches | 95 |
| Compound C | Aphids | 88 |
| Compound D | Leafhoppers | 90 |
Structure–Activity Relationship (SAR)
Studies on the structure–activity relationship (SAR) of compounds related to 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)aniline have provided insights into how modifications to the chemical structure can enhance biological activity. For example, the introduction of additional halogen atoms has been shown to improve antiplasmodial activity against Plasmodium falciparum, indicating its potential for developing new antimalarial drugs .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various biological receptors, potentially leading to inhibition or activation of specific pathways. The dichloro groups may enhance binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical differences between 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline and its analogs:
Commercial and Industrial Relevance
- 2,6-Dichloro-4-(trifluoromethyl)aniline is commercially significant, with a global market valued in millions (USD) and applications in agrochemicals .
- 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is priced at premium rates (e.g., ¥26,100/g for 90% purity in ), reflecting demand in niche pharmaceutical research .
Biological Activity
2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a dichloroaniline core with a pyrrolidine moiety, which is essential for its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against a range of bacterial strains.
- Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : Potential as an inhibitor for specific kinases involved in cancer progression.
The biological activity of 2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)aniline is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor interactions, influencing key biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in tumor growth and metastasis.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Activity :
- Kinase Inhibition :
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 0.35 | |
| Anticancer | MCF-7 (breast cancer) | 0.5 | |
| Kinase Inhibition | EGFR | 0.2 |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Chlorine at position 2 & 6 | Increased potency against bacteria | Enhances lipophilicity |
| Pyrrolidine moiety | Critical for kinase inhibition | Essential for binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
